1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-
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Overview
Description
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- typically involves the functionalization of the indole ring. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine (dimethylamine) under acidic conditions to introduce the dimethylamino group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Mannich reaction, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- can undergo various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 1H-Indole-4-carboxylic acid
Reduction: 1H-Indole-4-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is largely dependent on its interaction with biological targets. The dimethylamino group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. For example, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group at the 3-position.
1H-Indole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .
Properties
CAS No. |
74059-91-9 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-14(2)7-10-6-13-11-5-3-4-9(8-15)12(10)11/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
XASGYSMPEREBMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC(=C21)C=O |
Origin of Product |
United States |
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